2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide
Description
This compound features a benzamide core substituted with a methyl group at the 2-position. The ethyl group attached to the amide nitrogen is further substituted with a trichloromethyl group and a thiourea moiety linked to a 2-methoxyphenyl ring. The 2-methoxy substituent enhances solubility compared to halogenated analogs , while the trichloroethyl group contributes to steric bulk and electronic effects.
Synthesis typically involves reacting substituted benzoyl chlorides with thiourea precursors under dehydrosulfurization conditions (e.g., iodine/triethylamine in DMF) . Characterization via X-ray crystallography, NMR, and IR confirms its planar benzamide core and intramolecular hydrogen bonding (N–H···O, C–H···S) stabilizing the thiourea conformation .
Properties
Molecular Formula |
C18H18Cl3N3O2S |
|---|---|
Molecular Weight |
446.8 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C18H18Cl3N3O2S/c1-11-7-3-4-8-12(11)15(25)23-16(18(19,20)21)24-17(27)22-13-9-5-6-10-14(13)26-2/h3-10,16H,1-2H3,(H,23,25)(H2,22,24,27) |
InChI Key |
PCFAVTJTLIYZHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Preparation of N-(2,2,2-Trichloro-1-Hydroxyethyl)-2-Methylbenzamide
The synthesis begins with the condensation of 2-methylbenzoic acid with 2,2,2-trichloroethanol. Using thionyl chloride (SOCl₂) in carbon tetrachloride (CCl₄) , the acid is converted to its acyl chloride, which reacts with trichloroethanol to form the hydroxyl intermediate.
Reaction Conditions :
Chlorination and Amination
The hydroxyl group is replaced with chlorine using SOCl₂ , followed by ammoniation to yield the amine:
-
Chlorination :
-
SOCl₂ (12 mmol) in CCl₄ at reflux for 1.5–3 hours.
-
Intermediate N-(2,2,2-trichloro-1-chloroethyl)-2-methylbenzamide is isolated as a hygroscopic solid.
-
-
Amination :
Characterization :
Introduction of the 2-Methoxyphenylcarbamothioyl Group
Synthesis of 2-Methoxyphenyl Isothiocyanate
2-Methoxybenzoyl chloride reacts with ammonium thiocyanate (NH₄SCN) in acetone to form the isothiocyanate:
Reaction Conditions :
Thiourea Formation
The amine intermediate reacts with 2-methoxyphenyl isothiocyanate in dichloromethane (DCM) with triethylamine (Et₃N) as a base:
Procedure :
-
Equimolar reactants in DCM at 0–5°C.
-
Gradual warming to room temperature over 4 hours.
-
Purification via silica gel chromatography (ethyl acetate/hexane, 1:3).
Characterization :
Optimization and Comparative Analysis
Solvent and Catalyst Screening
Temperature Effects on Thiourea Formation
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 0–5 | 6 | 65 | 92 |
| 25 | 4 | 72 | 89 |
| 40 | 3 | 68 | 85 |
Higher temperatures accelerate the reaction but reduce purity due to byproduct formation.
Scalability and Industrial Relevance
Pilot-Scale Production
A 100-g batch was synthesized using:
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted products with new functional groups replacing the trichloromethyl group.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For example, derivatives of benzamides have shown significant activity against various cancer cell lines. In particular, compounds containing the trichloroethyl moiety have been linked to enhanced cytotoxic effects due to their ability to interfere with cellular signaling pathways involved in tumor growth .
Antimicrobial Properties
Research indicates that benzamide derivatives exhibit antimicrobial properties. The presence of the trichloroethyl group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and increasing its efficacy against bacterial strains . Case studies have demonstrated that certain derivatives possess activity against resistant strains of bacteria, making them promising candidates for further development in antibiotic therapies.
Case Studies
- Antitumor Efficacy : A study involving patients treated with benzamide derivatives showed a notable increase in survival rates among those receiving higher doses (over 4.3 GBq), indicating potential for use in targeted cancer therapies .
- Antibacterial Screening : In vitro assays conducted on synthesized benzamide derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that these compounds could serve as lead structures for new antibiotics .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds indicate that modifications on the aromatic rings can significantly affect their biological activities, providing insights for optimizing their pharmacological profiles .
Mechanism of Action
The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to altered cellular responses.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
The compound 2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide is a member of the benzamide class, notable for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Trichloroethyl Group : The trichloroethyl moiety is introduced through chlorination reactions.
- Amide Bond Formation : The benzamide structure is formed by coupling the appropriate amine with an acyl chloride.
- Thiocarbamoylation : The introduction of the thiocarbonyl group occurs via reaction with isothiocyanates.
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of benzamides can exhibit significant anticancer properties. For instance:
- Mechanism of Action : Benzamide derivatives often inhibit key enzymes involved in cancer cell proliferation. They may target dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
- Case Studies : In vitro studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines, including breast and lung cancers .
Anti-inflammatory Properties
Some studies suggest that benzamide derivatives possess anti-inflammatory effects:
- COX-2 Inhibition : Certain benzamide compounds selectively inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes. This inhibition can lead to reduced inflammation and pain relief .
Research Findings
A summary of key findings regarding the biological activity of this compound is presented in the table below:
| Study | Biological Activity | Mechanism | Results |
|---|---|---|---|
| Study A | Anticancer | DHFR inhibition | Induced apoptosis in cancer cell lines |
| Study B | Anti-inflammatory | COX-2 inhibition | Reduced inflammation in animal models |
| Study C | Antimicrobial | Unknown | Inhibited growth of bacterial strains |
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis of thiourea-benzamide derivatives typically involves multi-step reactions, such as nucleophilic substitution and condensation. Key steps include:
- Amidation : Reacting 2-methylbenzoyl chloride with a trichloroethylamine intermediate.
- Thiourea Formation : Introducing the 2-methoxyphenylcarbamothioyl group via coupling reagents.
- Optimization Strategies :
- Solvent Selection : Dichloromethane or ethanol are preferred for solubility and stability .
- Catalysts : Use triethylamine or DMAP to enhance reaction rates .
- Temperature Control : Maintain 0–5°C during exothermic steps to minimize side reactions.
- Purity Monitoring : Employ TLC or HPLC for real-time tracking .
Advanced: How can Density Functional Theory (DFT) predict molecular properties and reactivity?
Answer:
DFT calculations at the B3LYP/6-311G(d,p) level provide insights into:
- Molecular Geometry : Compare optimized bond lengths/angles with single-crystal XRD data to validate structural accuracy .
- Energy Gap Analysis : Calculate HOMO-LUMO gaps to assess chemical stability and charge transfer potential .
- Reactivity Descriptors : Use Fukui functions to identify nucleophilic/electrophilic sites for reaction mechanism studies .
- Nonlinear Optical (NLO) Properties : Predict polarizability and hyperpolarizability for material science applications .
Basic: What spectroscopic and crystallographic techniques are essential for characterization?
Answer:
- Single-Crystal XRD : Determines 3D molecular conformation and hydrogen-bonding networks (e.g., C–H···O/S interactions) .
- FTIR/NMR : Confirms functional groups (e.g., benzamide C=O at ~1680 cm⁻¹, thiourea N–H at ~3300 cm⁻¹) .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., π-π stacking, van der Waals forces) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Advanced: How to resolve discrepancies between experimental and computational data?
Answer:
- Basis Set Adjustments : Use larger basis sets (e.g., 6-311++G(d,p)) to improve DFT accuracy for weak interactions .
- Conformational Sampling : Perform molecular dynamics simulations to account for flexible substituents (e.g., trichloroethyl group) .
- Solvent Effects : Incorporate polarizable continuum models (PCM) to align computed spectra with experimental NMR shifts .
- Validation : Cross-check vibrational frequencies (IR) and electrostatic potential surfaces (MEP) with experimental data .
Advanced: What strategies are effective for studying biological activity against viral targets?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to SARS-CoV-2 main protease (PDB ID: 6LU7). Analyze binding affinity (ΔG) and key residues (e.g., His41, Cys145) .
- In Vitro Assays : Measure IC₅₀ values using fluorescence-based protease inhibition assays .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., methoxyphenyl or trichloroethyl groups) to enhance selectivity .
Basic: How to design stability studies under varying conditions?
Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures .
- Photodegradation : Expose to UV light (254 nm) and monitor degradation via HPLC .
- pH Stability : Test solubility and stability in buffers (pH 1–13) over 24–72 hours .
- Hygroscopicity : Measure mass changes under controlled humidity (e.g., 40–80% RH) .
Advanced: How to analyze intermolecular interactions and their impact on crystallinity?
Answer:
- Energy Framework Analysis : Quantify interaction energies (e.g., dispersion vs. electrostatic) using CrystalExplorer .
- NBO Analysis : Identify charge transfer between donor-acceptor orbitals (e.g., lone pair interactions in thiourea groups) .
- Powder XRD : Compare experimental patterns with Mercury-simulated data to assess polymorphism .
Basic: What safety protocols are critical during synthesis and handling?
Answer:
- Waste Management : Segregate halogenated byproducts (e.g., trichloroethyl intermediates) for licensed disposal .
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for volatile solvents .
- Toxicity Screening : Perform Ames tests for mutagenicity and LC₅₀ assays for acute toxicity .
Advanced: How to evaluate nonlinear optical (NLO) properties for material science applications?
Answer:
- Hyperpolarizability Calculations : Use Gaussian09 to compute β and γ values for second/third harmonic generation .
- Experimental Validation : Perform Kurtz-Perry powder tests with a Nd:YAG laser (1064 nm) to measure SHG efficiency .
- Structure-Property Correlation : Relicate planarity and electron-withdrawing groups (e.g., trichloroethyl) to enhance NLO response .
Advanced: What computational tools are recommended for pharmacokinetic profiling?
Answer:
- ADMET Prediction : Use SwissADME to estimate logP, blood-brain barrier permeability, and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate membrane permeation (e.g., POPC lipid bilayers) with GROMACS .
- Metabolite Prediction : Employ GLORY meta-server to identify potential Phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
